1-(3-Methylbutyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
CAS No.:
Cat. No.: VC10055428
Molecular Formula: C20H25N5
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 1-(3-methylbutyl)-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
| Standard InChI | InChI=1S/C20H25N5/c1-16(2)10-12-24-14-23(13-17-7-5-6-11-21-17)15-25-19-9-4-3-8-18(19)22-20(24)25/h3-9,11,16H,10,12-15H2,1-2H3 |
| Standard InChI Key | NFJLSTCWBOLDBP-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=N4 |
| Canonical SMILES | CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CC=CC=N4 |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
The compound’s IUPAC name systematically describes its polycyclic framework:
-
Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings.
-
Triazino extension: A triazine ring annulated at the 1,2-a position of benzimidazole, forming a tricyclic system.
-
Substituents:
-
1-(3-Methylbutyl): A branched alkyl chain at position 1 of the tetrahydrotriazino-benzimidazole system.
-
3-(Pyridin-2-ylmethyl): A pyridine ring linked via a methylene group at position 3.
-
This architecture combines electron-rich aromatic systems with polar heteroatoms, suggesting significant solubility challenges and potential for π-π stacking interactions in biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through sequential functionalization of the benzimidazole core, followed by triazine annulation and side-chain incorporation. Key steps inferred from analogous benzimidazole syntheses include :
Step 1: Benzimidazole Core Formation
Benzimidazoles are classically synthesized via:
-
Condensation of o-phenylenediamine with carboxylic acids under acidic conditions (e.g., HCl, polyphosphoric acid) . For example, refluxing o-phenylenediamine with 3-methylbutanoic acid could yield 2-(3-methylbutyl)benzimidazole .
-
Oxidative cyclization of aldehydes with o-phenylenediamine, facilitated by catalysts like Cu(OAc)₂ or Bi(OTf)₃ .
Representative Reaction:
Step 2: Triazine Annulation
Triazino-benzimidazoles are constructed via cyclocondensation strategies:
-
Cyclization with cyanoguanidine or triazine precursors under basic or acidic conditions.
-
Microwave-assisted synthesis to enhance reaction efficiency and yield .
Step 3: Side-Chain Functionalization
-
Alkylation: Introducing the 3-methylbutyl group via nucleophilic substitution or Mitsunobu reaction.
-
Mannich Reaction: Incorporating the pyridinylmethyl moiety using formaldehyde and pyridine-2-methanamine.
Optimized Synthetic Route
Based on literature precedents , a plausible pathway involves:
-
Synthesis of 2-(3-Methylbutyl)benzimidazole:
-
Triazino Annulation:
-
React with cyanoguanidine in DMF at 100°C for 6 h.
-
Catalyst: K₂CO₃.
-
-
N-Alkylation:
-
Treat with 3-methylbutyl bromide in acetonitrile (K₂CO₃, 60°C, 12 h).
-
-
Pyridinylmethyl Introduction:
-
Mannich reaction with pyridine-2-carboxaldehyde and paraformaldehyde in ethanol (rt, 24 h).
-
Key Challenges:
-
Steric hindrance during triazino ring formation.
-
Regioselectivity in N-alkylation steps.
Physicochemical Properties
Predicted Characteristics
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular Weight | ~380.48 g/mol | Calculated |
| LogP (Partition Coeff.) | 3.2 ± 0.5 | Computational (ChemAxon) |
| Solubility | Poor aqueous solubility | Lipinski’s Rule |
| pKa | 5.1 (imidazole NH) | Prediction (MarvinSketch) |
Structural Insights:
-
The pyridinyl group enhances polarity, counterbalancing the hydrophobic 3-methylbutyl chain.
-
The triazine ring introduces hydrogen-bonding acceptors, potentially improving target binding .
Pharmacological Profile
Anticancer Activity
Benzimidazole-triazine hybrids exhibit:
-
Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis .
-
Kinase Modulation: Targeting EGFR and VEGFR2 in breast and lung cancer models .
Mechanistic Study (Analogous Compound):
Research Gaps and Future Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
-
ADMET Profiling: Assess bioavailability, metabolism, and toxicity in vitro.
-
Target Identification: Use proteomic screening to elucidate novel molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume